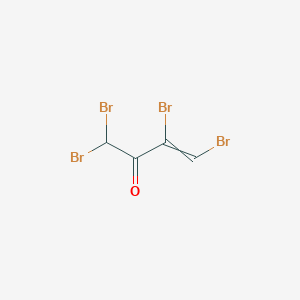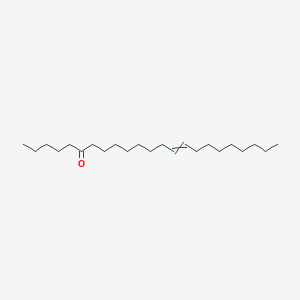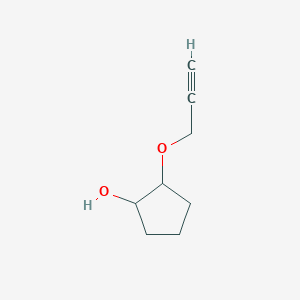
2-(2-Propynyloxy)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Propynyloxy)cyclopentanol is an organic compound with the molecular formula C₈H₁₂O₂. It is a derivative of cyclopentanol, featuring a propynyloxy group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propynyloxy)cyclopentanol typically involves the reaction of cyclopentanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol is replaced by the propynyloxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Propynyloxy)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The propynyloxy group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: 2-(2-Propyl)cyclopentanol or 2-(2-Propene)cyclopentanol.
Substitution: Various substituted cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
2-(2-Propynyloxy)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Propynyloxy)cyclopentanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the propynyloxy group can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: The parent compound with a hydroxyl group attached to a cyclopentane ring.
2-(2-Propynyloxy)ethanol: Similar structure but with an ethyl chain instead of a cyclopentane ring.
2-(2-Propynyloxy)cyclohexanol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
2-(2-Propynyloxy)cyclopentanol is unique due to the combination of the cyclopentane ring and the propynyloxy group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
56510-38-4 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-prop-2-ynoxycyclopentan-1-ol |
InChI |
InChI=1S/C8H12O2/c1-2-6-10-8-5-3-4-7(8)9/h1,7-9H,3-6H2 |
Clave InChI |
GOHUQKJPRWXKQH-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)


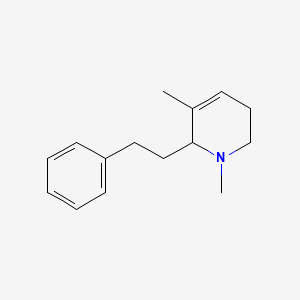

![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)
![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)

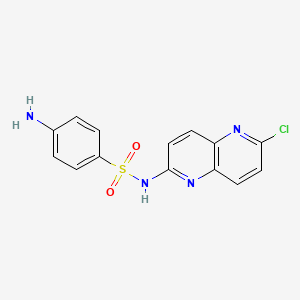
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
![Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-](/img/structure/B14639893.png)
